5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzamide

Catalog No.
S5882532
CAS No.
6170-80-5
M.F
C14H13ClN2O2
M. Wt
276.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzamide

CAS Number

6170-80-5

Product Name

5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzamide

IUPAC Name

5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzamide

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

InChI

InChI=1S/C14H13ClN2O2/c1-19-13-6-5-10(15)8-12(13)14(18)17-9-11-4-2-3-7-16-11/h2-8H,9H2,1H3,(H,17,18)

InChI Key

GXQDCOCBMUOWJA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=CC=N2

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=CC=N2

The exact mass of the compound 5-chloro-2-methoxy-N-(2-pyridinylmethyl)benzamide is 276.0665554 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core, a chloro substituent at the 5-position, and a methoxy group at the 2-position. The compound has the molecular formula C₁₉H₁₈ClN₂O₂ and a molecular weight of approximately 348.81 g/mol. The presence of the pyridin-2-ylmethyl side chain enhances its potential for biological activity, making it a subject of interest in medicinal chemistry.

  • Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
  • Substitution: The chloro substituent can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups under suitable conditions. Common nucleophiles include amines and thiols.

These reactions are essential for modifying the compound to explore its derivatives and enhance its biological properties.

5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzamide exhibits potential biological activities, particularly in the realm of medicinal chemistry. Its structural components suggest that it may act as a kinase inhibitor, which is significant in cancer research and treatment development. Preliminary studies indicate that compounds with similar structures may interact with metabotropic glutamate receptors and other neurotransmitter systems, suggesting neuropharmacological applications .

The synthesis of 5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzamide typically involves several steps:

  • Starting Material Preparation: Begin with 5-chloro-2-methoxybenzoic acid or its derivatives.
  • Amidation Reaction: React the prepared starting material with pyridin-2-ylmethylamine in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) to form the desired benzamide.
  • Purification: Isolate the product using techniques like recrystallization or chromatography to achieve high purity.

This multi-step synthesis allows for modifications that can enhance yield and purity, which are crucial for further biological testing .

The unique structure of 5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzamide lends itself to several applications:

  • Medicinal Chemistry: As a potential kinase inhibitor, it could be developed into therapeutic agents for cancer treatment.
  • Neuropharmacology: Its interaction with neurotransmitter systems positions it as a candidate for treating neurological disorders.
  • Chemical Biology: The compound may serve as a tool for studying biochemical pathways due to its ability to modulate enzyme activity.

These applications highlight the compound's versatility in both research and therapeutic contexts .

Interaction studies are crucial for understanding how 5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzamide interacts with biological targets. Preliminary data suggest that it may influence metabotropic glutamate receptors and other signaling pathways. Such interactions can be assessed through various biochemical assays, including binding affinity studies and functional assays, to elucidate its pharmacodynamics and therapeutic potential .

Several compounds share structural similarities with 5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzamide. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamideChloro and methoxy substituents on benzamideContains an alkyne substituent instead of pyridine
5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzamideFuran ring alongside chloro and methoxy groupsIncorporates furan moiety, differing from pyridine
5-chloro-N-(thiophen-3-yl)methyl)-2-methoxybenzamideThiophene substitutionFeatures thiophene instead of pyridine, affecting electronic properties
5-chloro-N-(4-pyridinyl)methyl)-2-methoxybenzamideDifferent pyridine positionVariation in pyridine positioning alters reactivity

These comparisons illustrate that while many compounds share similar functional groups, the specific arrangement and choice of substituents in 5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)benzamide contribute to its distinct chemical behavior and potential biological activity .

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

276.0665554 g/mol

Monoisotopic Mass

276.0665554 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

Explore Compound Types